molecular formula C15H17N3O2 B5665172 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol

Cat. No. B5665172
M. Wt: 271.31 g/mol
InChI Key: BXYINYBUTMVQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been shown to have promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and pancreatic cancer.

Mechanism of Action

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 works by inhibiting the activity of CDK4/6, which are enzymes that play a critical role in cell cycle progression. By blocking these enzymes, 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 prevents cancer cells from dividing and proliferating, leading to tumor cell death.
Biochemical and Physiological Effects:
2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects on normal cells. It has been shown to selectively target cancer cells, leaving healthy cells unharmed. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 has several advantages for use in laboratory experiments. It has been shown to be highly effective in preclinical models of cancer, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991. One area of interest is the development of combination therapies that include 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991, as it has been shown to enhance the efficacy of other cancer treatments. Another area of interest is the identification of biomarkers that can predict response to 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991, which could help to personalize cancer treatment. Finally, further research is needed to determine the long-term safety and efficacy of 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 in clinical trials.

Synthesis Methods

The synthesis of 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 involves several steps, including the reaction of 4-methyl-2-nitrophenol with ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a series of reactions involving pyrimidine and morpholine derivatives.

Scientific Research Applications

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to other therapies. In addition, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-10-14(18-6-8-20-9-7-18)17-15(16-11)12-4-2-3-5-13(12)19/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYINYBUTMVQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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